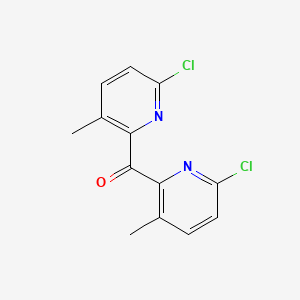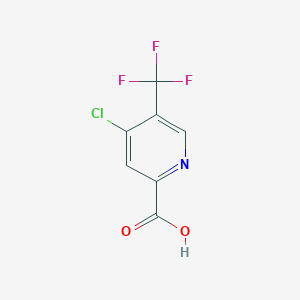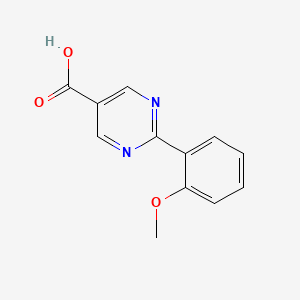
2-(2-Methoxyphenyl)pyrimidine-5-carboxylic acid
Descripción general
Descripción
2-(2-Methoxyphenyl)pyrimidine-5-carboxylic acid is a compound with the molecular formula C12H10N2O3 . It is a derivative of pyrimidine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of 2-substituted pyrimidine-5-carboxylic esters, which could be related to the synthesis of 2-(2-Methoxyphenyl)pyrimidine-5-carboxylic acid, involves treating the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts .Molecular Structure Analysis
The molecular structure of 2-(2-Methoxyphenyl)pyrimidine-5-carboxylic acid can be represented by the linear formula C12H10N2O3 . The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 .Physical And Chemical Properties Analysis
The molecular weight of 2-(2-Methoxyphenyl)pyrimidine-5-carboxylic acid is 230.22 . Other physical and chemical properties such as boiling point, melting point, and density are not specified in the available resources.Aplicaciones Científicas De Investigación
1. Anti-inflammatory Applications
- Summary of Application : Pyrimidines have been found to display a range of pharmacological effects including anti-inflammatory effects. These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
- Results/Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
2. Antimicrobial and In-vitro Cytotoxicity Applications
- Summary of Application : Some novel substituted pyrazolo [3,4-d]pyrimidinone, benzylidene dihydropyrimidine, pyrano [2,3- d ]pyrimidine, hexahydropyrimido [4, 5- d ]pyrimidinone, tetrahydropyrido [2,3- d ]pyrimidine-6-carbonitrile, and pyrido [2, 3- d :6,5- d’] dipyrimidinone derivatives were investigated for their antibacterial, antifungal, and in-vitro cytotoxicity .
- Methods of Application/Experimental Procedures : The synthesized novel compounds were achieved through the incorporation of the active moieties such as halo compound, pyrazolo, pyrano, pyrimido, pyrido-derivatives with active methylene group in thiobarbituric acid derivatives at C-5 .
- Results/Outcomes : All novel pyrimidine derivatives exhibited broad-spectrum antimicrobial activity with a varied zone of inhibition ranging between 11.3±0.6 and 25.3±0.6 mm. The MIC values are different according to a pathogenic organism (ranging between 3.91 and 500 µg mL −1 ), whereas the MBC/MFC were 2× to 4× MIC value .
3. Synthesis of 2-substituted pyrimidine-5-carboxylic esters
- Summary of Application : A simple and convenient method for the synthesis of several 2-substituted pyrimidine-5-carboxylic esters has been reported .
- Methods of Application/Experimental Procedures : The sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol is treated with various amidinium salts to produce the target compounds .
4. Oxidation of Pyrimidine
- Summary of Application : The 2-methylgroup side chain of pyrimidine can be oxidized to a carboxyl group by oxidizing agents such as potassium permanganate to obtain pyrimidine-2-carboxylic acid .
- Results/Outcomes : The oxidation of the 2-methylgroup side chain of pyrimidine to a carboxylic group results in the formation of pyrimidine-2-carboxylic acid .
5. Preparation of Substituted Pyridazine and Pyridinecarboxamides
- Summary of Application : 2-Methylpyrimidine-5-carboxylic Acid is used in the preparation of substituted pyridazine- and pyridinecarboxamides as SCDs modulators .
6. Synthesis of 2-Methoxypyrimidine-5-carboxylic Acid
- Summary of Application : The synthesis of 2-methoxypyrimidine-5-carboxylic acid with a [14C] label at the 2-position of the pyrimidine ring is an alternative choice .
- Methods of Application/Experimental Procedures : A number of synthetic methods are reported in the literature for pyrimidine 5-carboxylic acid derivatives .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2-methoxyphenyl)pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-17-10-5-3-2-4-9(10)11-13-6-8(7-14-11)12(15)16/h2-7H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUZXIHOKLVGET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenyl)pyrimidine-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Chloro-6-iodo-1-(triisopropylsilyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1428261.png)
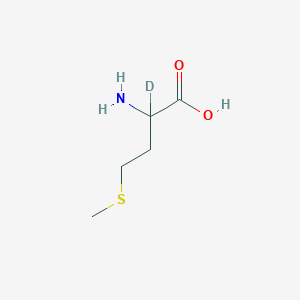
![Methyl 6-{bis[(tert-butoxy)carbonyl]amino}-5-bromopyridine-3-carboxylate](/img/structure/B1428263.png)
![3-[(5-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride](/img/structure/B1428264.png)
![2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium bromide](/img/structure/B1428265.png)
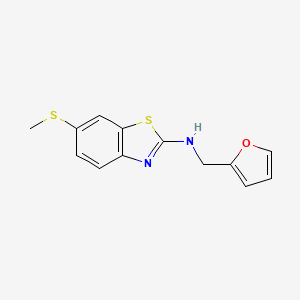
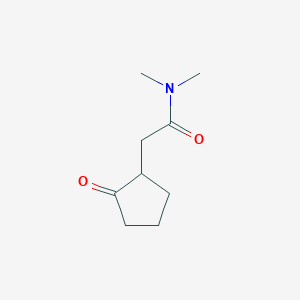
![6-Chloroimidazo[1,2-a]pyridine-5-carbonitrile](/img/structure/B1428272.png)
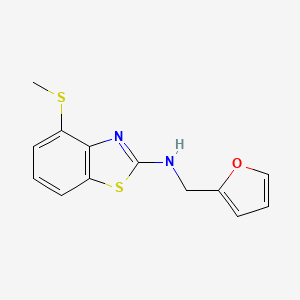
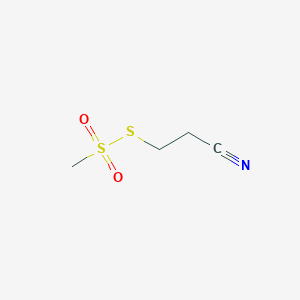
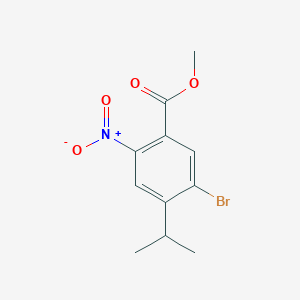
![[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1428279.png)
